Rifamycin, 25-O-deacetyl-1,4-dideoxy-1,4-dihydro-25-O-(3-((1-methyl-3-piperidinyl)methoxy)-1,3-dioxopropyl)-3-(4-morpholinyl)-1,4-dioxo-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

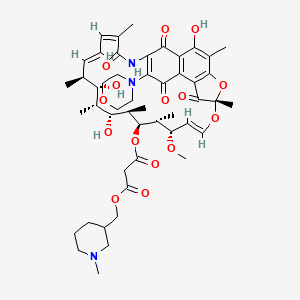

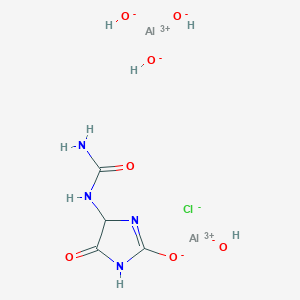

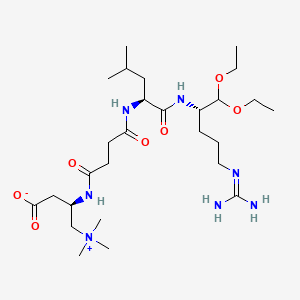

CGP 4832 is a semisynthetic derivative of rifamycin S, belonging to the class of organic compounds known as naphthofurans. These compounds contain a furan ring fused to a naphthalene moiety. CGP 4832 has shown a high degree of activity against certain Gram-negative bacteria, with minimum inhibitory concentrations significantly lower than those of rifampicin .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CGP 4832 involves the conversion of rifamycin S by reaction with morpholine to produce 3-morpholinorifamycin S. This intermediate is then subjected to further chemical modifications to yield CGP 4832. The reaction conditions typically involve the use of anhydrous solvents, such as acetone and methylene chloride, and the reactions are carried out under controlled temperatures and pressures .

Industrial Production Methods: Industrial production of CGP 4832 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of chromatography techniques, such as preparative chromatography on silica gel, is common to purify the compound .

Chemical Reactions Analysis

Types of Reactions: CGP 4832 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its activity or to study its properties.

Common Reagents and Conditions: Common reagents used in the reactions involving CGP 4832 include sulfuric acid, sodium bicarbonate, and methylene chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed: The major products formed from the reactions involving CGP 4832 depend on the specific reaction conditions and reagents used. For example, the reaction with morpholine produces 3-morpholinorifamycin S, which is an intermediate in the synthesis of CGP 4832 .

Scientific Research Applications

CGP 4832 has been extensively studied for its antibacterial properties, particularly against Gram-negative bacteria such as Escherichia coli and Salmonella. It has shown minimum inhibitory concentrations significantly lower than those of rifampicin, making it a potent antibacterial agent . Additionally, CGP 4832 has been used in studies to understand the mechanisms of bacterial resistance and to develop new antibacterial therapies .

Mechanism of Action

The mechanism of action of CGP 4832 involves the inhibition of DNA-dependent transcription in bacteria. This inhibition is achieved by the compound penetrating bacterial cells through specific transport proteins, such as the FhuA protein in Escherichia coli. Once inside the cell, CGP 4832 binds to the bacterial RNA polymerase, preventing the transcription of essential genes and leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to CGP 4832 include rifampicin, rifabutin, and other rifamycin derivatives. These compounds share a similar mechanism of action but differ in their activity and spectrum of antibacterial properties .

Uniqueness of CGP 4832: What sets CGP 4832 apart from other rifamycin derivatives is its significantly lower minimum inhibitory concentrations against certain Gram-negative bacteria. This enhanced activity is attributed to its ability to penetrate bacterial cells more effectively, making it a potent antibacterial agent .

Properties

CAS No. |

113303-81-4 |

|---|---|

Molecular Formula |

C49H65N3O15 |

Molecular Weight |

936.0 g/mol |

IUPAC Name |

1-O-[(1-methylpiperidin-3-yl)methyl] 3-O-[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-morpholin-4-yl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] propanedioate |

InChI |

InChI=1S/C49H65N3O15/c1-25-12-10-13-26(2)48(61)50-38-39(52-17-20-63-21-18-52)44(59)35-36(43(38)58)42(57)30(6)46-37(35)47(60)49(7,67-46)65-19-15-32(62-9)27(3)45(29(5)41(56)28(4)40(25)55)66-34(54)22-33(53)64-24-31-14-11-16-51(8)23-31/h10,12-13,15,19,25,27-29,31-32,40-41,45,55-57H,11,14,16-18,20-24H2,1-9H3,(H,50,61)/b12-10+,19-15+,26-13-/t25-,27+,28+,29+,31?,32-,40-,41+,45+,49-/m0/s1 |

InChI Key |

FRCBXOTYSDSELT-DUULCSDKSA-N |

Isomeric SMILES |

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)CC(=O)OCC5CCCN(C5)C)C)OC)C)C)O)N6CCOCC6)/C |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)CC(=O)OCC5CCCN(C5)C)C)OC)C)C)O)N6CCOCC6)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[(2R)-3-phenyl-2-[[2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoate;hydron;lutetium-177(3+)](/img/structure/B10786840.png)

![(1R,2S,5Z,9E,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol](/img/structure/B10786897.png)

![[3-Cyano-5-[[[2,4-dimethyl-5-[6-(3-pyridinyl)-1H-imidazo[1,2-b]pyrazol-1-yl]phenyl]amino]carbonyl]phenyl]pentafluorosulfur](/img/structure/B10786929.png)